Almasilate

Beschreibung

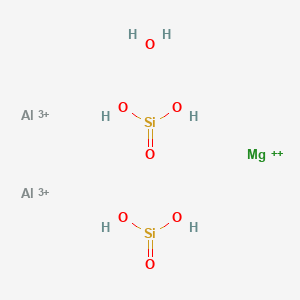

Structure

2D Structure

Eigenschaften

Key on ui mechanism of action |

Almasilate is a crystalline polyhydrate of aluminum/magnesium silicate and mediates its buffering activity by binding hydrogen ions within the polymer. Specifically, the aluminosilicate minerals dissolve, and in doing so consume acidic hydrogen ions and release moieties like H4SiO4, Al3+, and other cations, including the magnesium associated with the compound. Almasilate consequently contributes to the overall acid-neutralization by consuming acid hydrogen ion in this way. Additionally, aluminum and other metals released from the original compound may also accumulate into secondary aluminum and magnesium based antacid like products that can act as secondary pH buffers. |

|---|---|

CAS-Nummer |

71205-22-6 |

Molekularformel |

Al2H2MgO9Si2 |

Molekulargewicht |

280.45 g/mol |

IUPAC-Name |

dialuminum;magnesium;disilicate;hydrate |

InChI |

InChI=1S/2Al.Mg.2O4Si.H2O/c;;;2*1-5(2,3)4;/h;;;;;1H2/q2*+3;+2;2*-4; |

InChI-Schlüssel |

XFKLULFTFNRQOX-UHFFFAOYSA-N |

Kanonische SMILES |

O.O[Si](O)(O)O.[Mg].[Al] |

Andere CAS-Nummern |

71205-22-6 |

Synonyme |

almasilate aluminum magnesium silicate aluminum magnesium silicate (Mg(AlSiO4)2) magnesium aluminosilicate magnesium aluminum silicate Malinal Neusilin US2 Veegum |

Herkunft des Produkts |

United States |

Synthesis Methodologies and Processing Techniques of Magnesium Aluminosilicate

Hydrothermal Synthesis Approaches for Magnesium Aluminosilicate (B74896)

Hydrothermal synthesis is a prevalent method for producing crystalline materials like magnesium aluminosilicate and its related phases, such as cordierite (B72626) (2MgO·2Al₂O₃·5SiO₂). smolecule.comekb.eg This technique involves heating an aqueous mixture of reactants in a sealed vessel, known as an autoclave, under high pressure and temperature. smolecule.com The process facilitates the dissolution and recrystallization of materials that are relatively insoluble under ordinary conditions. mdpi.com

The synthesis of zeolites, which are crystalline aluminosilicates, via hydrothermal methods typically occurs in an alkaline environment at temperatures ranging from 90–150 °C for extended periods, often 24 to 96 hours. mdpi.com This method allows for the formation of aluminosilicate hydrogels which then convert into crystalline structures. mdpi.com For magnesium aluminosilicate compounds like cordierite, hydrothermal treatment can be applied to precursor gels or glasses to induce crystallization at temperatures lower than those required for solid-state reactions. ekb.egunal.edu.co This approach is advantageous for producing materials with high purity and controlled crystal structures. researchgate.netresearchgate.net

The physical and chemical properties of hydrothermally synthesized magnesium aluminosilicate are highly dependent on the reaction parameters. Key variables include temperature, reaction time, pH, and the solid-to-liquid ratio. nih.govmdpi.com Controlling these parameters is crucial for obtaining the desired phase, particle size, and morphology. researchgate.net

For instance, in the microwave-assisted hydrothermal synthesis of magnesium-aluminum spinel, a pure precursor phase was obtained at temperatures between 140 °C and 180 °C with a reaction time of 200 minutes. researchgate.net Studies on the synthesis of magnesium silicate (B1173343) nanotubes from magnesium oxide and sodium silicate showed that optimal conditions were a temperature of 220 °C and a pH of 13.5. nih.gov The duration of the synthesis also plays a critical role; as the synthesis time increases, the structure of the material can evolve from an initial sheet-like form to a more organized tubular structure. nih.gov The sequence of synthesis steps, such as implementing distinct microwave and convection heating phases, can also be optimized to achieve high-purity products. mdpi.com

| Parameter | Effect on Synthesis | Research Finding | Citation |

| Temperature | Influences crystallinity, phase purity, and particle morphology. | Optimal temperatures for magnesium-aluminium spinel precursors are 140-180 °C. researchgate.net For magnesium silicate nanotubes, the optimal temperature is 220 °C. nih.gov | researchgate.netnih.gov |

| Time | Affects the completion of the reaction and the growth of crystalline structures. | A reaction time of 200 minutes was sufficient for pure precursor formation in microwave hydrothermal synthesis. researchgate.net Extended time can lead to the evolution of tubular structures. nih.gov | researchgate.netnih.gov |

| pH | Determines the solubility of precursors and the stability of the resulting gel. | An alkaline pH of 13.5 was found to be optimal for the synthesis of magnesium silicate nanotubes. nih.gov The pH can significantly influence the growth of magnesium aluminate (MgAl₂O₄). researchgate.net | researchgate.netnih.gov |

| Activator/Reagent Concentration | Affects the reaction kinetics and the final product phase. | A 4 M NaOH solution was identified as an optimal activator concentration in a three-stage sodalite synthesis. mdpi.com | mdpi.com |

The choice of magnesium, aluminum, and silicon precursors significantly impacts the characteristics of the final magnesium aluminosilicate product. smolecule.com Different precursors exhibit varying reactivity and solubility under hydrothermal conditions, which affects the homogenization of the initial gel and the subsequent crystallization process. mdpi.com

Commonly used precursors include soluble salts like magnesium nitrate (B79036) and aluminum nitrate, alongside various silica (B1680970) sources such as tetraethoxysilane (TEOS), colloidal silica, or sodium silicate. smolecule.commdpi.com For example, in the synthesis of kaolinite (B1170537), using commercial silicasol as the silica precursor led to a higher degree of crystallinity compared to using TEOS, which was attributed to better homogenization during the gel formation stage. mdpi.com The synthesis of cordierite can be achieved using raw materials like magnesium hydroxide (B78521) gel, aluminum hydroxide gel, and colloidal silica. unal.edu.co Similarly, magnesium aluminate spinel has been synthesized via hydrothermal treatment of γ-AlO(OH) in a magnesium nitrate solution. researchgate.net The anions present in the magnesium salt precursor can also have a notable influence on the formation and growth of the final product. researchgate.net

| Precursor Type | Examples | Role in Synthesis | Citation |

| Magnesium Source | Magnesium salts (e.g., Magnesium Nitrate, Magnesium Chloride), Magnesium Hydroxide | Provides the magnesium oxide (MgO) component of the final structure. | smolecule.comunal.edu.coresearchgate.net |

| Aluminum Source | Aluminum salts (e.g., Aluminum Nitrate), Aluminum Hydroxide, γ-AlO(OH) | Provides the aluminum oxide (Al₂O₃) component. | unal.edu.coresearchgate.netmdpi.com |

| Silicon Source | Sodium Silicate, Tetraethoxysilane (TEOS), Colloidal Silica | Provides the silicon dioxide (SiO₂) component. The choice affects gel homogeneity and product crystallinity. | smolecule.comunal.edu.comdpi.com |

Controlled Reaction Parameters in Hydrothermal Synthesis

Sol-Gel Processing Routes for Magnesium Aluminosilicate Fabrication

The sol-gel process is a versatile chemical solution method used to produce solid materials from small molecules. smolecule.com This technique involves the transition of a system from a liquid "sol" (colloidal suspension) into a solid "gel" phase. mdpi.com It offers excellent control over the chemical composition and the potential to reduce ceramic processing temperatures. irb.hr For magnesium aluminosilicate, the process typically starts with molecular precursors, such as metal alkoxides or salts, in a solvent. mdpi.com Through hydrolysis and condensation reactions, a cross-linked network (the gel) is formed, which upon drying and heat treatment yields the final material. mdpi.com

The properties of the resulting material are sensitive to process conditions, including the nature of the precursors, catalysts, solvent, reactant ratios, temperature, and pH. researchgate.net This method allows for the synthesis of amorphous glasses at lower temperatures compared to traditional melting. researchgate.net

Two-step sol-gel methods have been developed to gain finer control over the particle size and morphology of the synthesized materials. nih.gov This approach can be particularly advantageous for creating materials with uniform particle sizes and mesoporous structures at low temperatures. nih.gov

In a typical two-step synthesis of aluminum silicate, for example, the first step involves the preparation of an aluminum hydroxide sol. The second step is the generation of a gel by adding a sodium silicate solution to the prepared sol. nih.gov This sequential process allows for more controlled hydrolysis and condensation, preventing rapid, uncontrolled precipitation and leading to more uniform particle aggregation. nih.gov Research has shown that aluminum silicate powders synthesized via a two-step sol-gel method exhibit an aggregated structure of many small particles with a mesoporous surface, in contrast to the highly condensed, glassy-state particles produced by single-step co-precipitation. nih.gov Hybrid sols can also be prepared using a two-step acid catalyst process to create dense, uniform coatings. lifescienceglobal.com

Achieving a homogeneous mixture of precursors at the molecular level is a key advantage of the sol-gel method, leading to the formation of a uniform oxide network. smolecule.comelte.hu The process involves hydrolysis, where alkoxide groups are replaced by hydroxyl groups, followed by condensation reactions that form Si-O-Si or M-O-Si (where M is a metal like Al or Mg) bonds, creating a polymer network that extends throughout the liquid medium. mdpi.commdpi.com

The selection of precursors is critical for ensuring homogeneity. For instance, optically clear, homogeneous aluminosilicate gels can be prepared using aluminum nitrate and TEOS. elte.hu The use of different aluminum sources, such as aluminum-sec-butoxide versus aluminum nitrate, can lead to the formation of different crystalline phases upon heat treatment, demonstrating the sensitivity of the final product to the initial chemistry. irb.hr The network structure itself can be influenced by the type of complexing agents used. For example, linear polymer networks might form with certain agents, while others might promote branched networks, ultimately affecting crystallite growth. nih.gov The synergy between the organic and inorganic components in hybrid sol-gel materials results in properties that are not merely an addition of the individual parts. mdpi.com

| Factor | Influence on Homogeneity and Network | Details | Citation |

| Precursor Type | Determines the reactivity and pathways for hydrolysis and condensation. | Using aluminum nitrate with TEOS can produce optically clear, homogeneous gels. elte.hu Different Al sources (alkoxide vs. nitrate) lead to different final crystalline phases. irb.hr | irb.hrelte.hu |

| Solvent & Catalyst | Affects reaction rates (hydrolysis/condensation) and precursor solubility. | The properties of sol-gel materials are dominated by the nature of the solvent and the type of catalyst used (acid or base). mdpi.com | mdpi.com |

| pH | Controls the relative rates of hydrolysis and condensation, influencing the network structure. | The pH of the reaction media is a critical parameter influencing the properties of the final sol-gel material. mdpi.com | mdpi.com |

| Complexing Agents | Can direct the formation of linear versus branched polymer networks. | The structure of the complexing agent (e.g., oxalic acid vs. tartaric acid) plays a role in the formation of the nanocrystals. nih.gov | nih.gov |

Two-Step Sol-Gel Methods for Morphological Control

Precipitation Synthesis Methods for Magnesium Aluminosilicate

Precipitation is a common and straightforward method for synthesizing magnesium aluminosilicate. smolecule.com This technique involves mixing aqueous solutions of soluble precursors to form an insoluble product that precipitates out of the solution. wikipedia.org The process is typically carried out by reacting a water-soluble magnesium salt with soluble silicate and aluminate sources. smolecule.comgoogle.com

A typical procedure involves mixing solutions of a magnesium salt, such as magnesium chloride or magnesium sulfate (B86663), with sodium silicate and sodium aluminate. smolecule.comwikipedia.org The composition and properties of the resulting amorphous, hydrated magnesium aluminosilicate depend on the ratio of the reactants, the order of addition, and other reaction conditions. wikipedia.org For example, one process describes dissolving purified aluminum sulfate in water and adding caustic soda to produce sodium aluminate. Sodium silicate is then added to precipitate sodium aluminosilicate, which subsequently reacts with magnesium hydroxide in a substitution reaction to form the final magnesium aluminosilicate product. google.com The resulting precipitate is then washed to remove soluble by-products and dried. google.com Surfactant-assisted precipitation can also be employed to synthesize nanocrystalline materials with high surface areas at low temperatures. osti.gov

| Reactant | Chemical Formula / Common Name | Role in Precipitation | Citation |

| Magnesium Source | Magnesium Chloride (MgCl₂) or Magnesium Sulfate (MgSO₄) | Provides Mg²⁺ ions for the precipitate. | smolecule.comwikipedia.orgresearchgate.net |

| Aluminum Source | Sodium Aluminate (NaAlO₂) or Aluminum Sulfate (Al₂(SO₄)₃) | Provides aluminate ions. | smolecule.comgoogle.com |

| Silicon Source | Sodium Silicate (Na₂SiO₃) | Provides silicate ions. | smolecule.comwikipedia.orggoogle.com |

| Precipitating/pH Agent | Caustic Soda (NaOH) or Ammonia | Creates the alkaline environment needed for precipitation and hydroxide formation. | google.comosti.gov |

Controlled Precipitation for Targeted Compositions

The synthesis of magnesium aluminosilicate can be achieved through a controlled precipitation method. This process typically involves the reaction of aqueous solutions of magnesium and aluminum salts with a silicate solution under controlled pH and temperature conditions.

One common approach involves mixing an aqueous solution containing magnesium sulfate and aluminum sulfate with an aqueous solution of sodium silicate and sodium hydroxide. google.com The subsequent addition of a calcium chloride solution can also be part of the process. google.com The resulting suspension is stirred, and the precipitate is then filtered and dried at a temperature not exceeding 100°C. google.com The speed of stirring during the precipitation step is a crucial parameter that influences the physical texture of the final product. google.com

Another variation of the precipitation method involves reacting slurries of freshly produced basic sodium magnesium silicate and dibasic aluminum silicate. google.com These precursors are formed by reacting aqueous solutions of caustic soda and sodium silicate with water-soluble magnesium and aluminum salts, respectively. google.com The reaction is carried out with vigorous stirring, at temperatures ranging from ambient to approximately 70°C, for several hours. google.com

Hydrothermal synthesis is another technique that falls under the umbrella of precipitation methods. This involves heating a mixture of magnesium salts, aluminum sources, and silica under elevated pressure and temperature. smolecule.com A specific example is the hydrothermal treatment of a mixture of sodium silicate, aluminum nitrate, and magnesium nitrate at 180°C for 12 hours in a Teflon-lined autoclave. mdpi.com

The sol-gel process represents another pathway for producing magnesium aluminosilicate. smolecule.com This technique involves creating a homogeneous sol from precursors like tetraethyl orthosilicate (B98303) (TEOS) and aluminum-tri-sec-butoxide (ASB), followed by the addition of magnesium acetate. core.ac.uk The subsequent gelation and thermal treatment lead to the formation of the desired compound. core.ac.uk

Reaction Mechanisms in Precipitation Pathways

The underlying reaction mechanisms in precipitation methods are complex and involve several stages. In one common pathway, magnesium chloride reacts with an alkaline environment, often created by caustic soda, to form magnesium hydroxide. smolecule.com This magnesium hydroxide then undergoes a substitution reaction with sodium aluminosilicate to form magnesium aluminosilicate. smolecule.com The final product is washed to remove byproducts and then dried. smolecule.com

The pH of the reaction medium is a critical factor influencing the reaction rate. gfz-potsdam.de A higher pH generally leads to a higher concentration of dissolved aluminosilicate species, which can be the rate-limiting component in the formation of magnesium silicate structures. gfz-potsdam.de Furthermore, a higher pH promotes the precipitation of magnesium hydroxide, which serves as a nucleation site for the formation of the final product. gfz-potsdam.de

In the context of hydrothermal synthesis, the reaction involves the dissolution of precursors and subsequent crystallization into the final nanocomposite structure. The use of a structure-directing agent, such as polyethylene (B3416737) glycol, can influence the morphology and crystallite size of the resulting magnesium aluminosilicate. mdpi.com

The interaction between the constituent ions in solution is fundamental to the precipitation process. The formation of magnesium aluminosilicate involves the combination of magnesium, aluminum, and silicon species from their respective precursors in a controlled manner to achieve the desired stoichiometry and structure. google.com The reaction can be conceptualized as the interaction between basic magnesium sodium silicate and dibasic aluminum silicate to form the final product. google.com

Glass and Glass-Ceramic Fabrication through Sintering and Melting Routes

The fabrication of magnesium aluminosilicate into dense, functional materials often involves high-temperature processing through either a sintering or a glass melting route. researchgate.netbarc.gov.in Both pathways aim to produce glass-ceramics with controlled crystalline phases and microstructures, which in turn dictate the material's properties. researchgate.netbarc.gov.in

Sintering Route for Magnesium Aluminosilicate Glass Ceramics

The sintering route involves the consolidation of powdered magnesium aluminosilicate precursor materials at elevated temperatures below their melting point. pwr.wroc.pl This process typically follows a multi-stage heat treatment schedule that includes calcination, nucleation, and crystallization. pwr.wroc.pl

The initial step often involves the calcination of a mixture of constituent oxides or their precursors to form the desired magnesium aluminosilicate composition. barc.gov.in This powder is then compacted into a desired shape, known as a green body, which is subsequently subjected to a carefully controlled heating program. barc.gov.inpwr.wroc.pl The sintering process aims to achieve high densification and a uniform microstructure. pwr.wroc.pl

Role of Nucleating Agents in Sintering

Nucleating agents are crucial additives in the fabrication of glass-ceramics via the sintering route as they facilitate controlled crystallization. barc.gov.inscirp.org These agents lower the energy barrier for nucleation, promoting the formation of a large number of small, uniformly distributed crystals within the glassy matrix. scirp.orgresearchgate.net Common nucleating agents for magnesium aluminosilicate systems include titanium dioxide (TiO₂), zirconium dioxide (ZrO₂), and fluorides like magnesium fluoride (B91410) (MgF₂). researchgate.netresearchgate.net

Research has also explored the use of other additives, such as Nd₂O₃, which can act as a sintering aid and nucleating agent. The addition of appropriate amounts of Nd₂O₃ has been found to reduce sintering temperatures, enhance densification, and promote the formation of the indialite phase. bohrium.com

Effects of Sintering Temperature on Phase Development

The sintering temperature plays a critical role in the phase development and final properties of magnesium aluminosilicate glass-ceramics. As the sintering temperature increases, different crystalline phases can form and evolve. pwr.wroc.plsci-hub.se

X-ray diffraction (XRD) analysis of sintered samples reveals the formation of various phases such as magnesium silicate, fluorophlogopite, norbergite, and sillimanite (B1173473) at different processing temperatures. pwr.wroc.plresearchgate.netresearchgate.net In one study, the predominant phases identified in specimens sintered at 1040°C were fluorophlogopite, sillimanite, and lausite. pwr.wroc.pl

The sintering temperature also significantly impacts the density of the material. Generally, as the sintering temperature increases, the density increases up to an optimal point. pwr.wroc.plsci-hub.se Beyond this temperature, excessive thermal energy can lead to grain rearrangement and isotropic crystal growth, which can sometimes result in swelling and a decrease in density. pwr.wroc.pl For instance, in one study, the density was observed to decrease at sintering temperatures above 1060°C. pwr.wroc.pl

The development of specific crystalline phases is highly dependent on the temperature. For example, in a magnesium aluminosilicate glass-ceramic system with ZrO₂ as a nucleating agent, Mg₀.₆Al₁.₂Si₁.₈O₆ was the first crystalline phase to form. sci-hub.se With an increase in sintering temperature, phases of ZrO₂ and indialite precipitated successively. sci-hub.se The samples sintered at 900°C for 2 hours exhibited the most desirable properties, including high bulk density and good mechanical strength. sci-hub.se

The following table summarizes the effect of sintering temperature on the density and phase composition of different magnesium aluminosilicate (MAS) specimens. pwr.wroc.pl

| Specimen | Sintering Temperature (°C) | Sintering Time (h) | Green Density (g/cm³) | Sintered Density (g/cm³) |

| MAS-1 | 1040 | 3 | 1.41 | 2.38 |

| MAS-2 | 1040 | 3 | 1.43 | 2.41 |

| MAS-3 | 1040 | 3 | 1.45 | 2.45 |

| MAS-4 | 1040 | 3 | 1.49 | 2.51 |

| MAS-5 | 1040 | 3 | 1.54 | 2.60 |

| MAS-4 | 1060 | 3 | 1.49 | 2.53 |

| MAS-5 | 1060 | 3 | 1.54 | 2.61 |

| MAS-4 | 1080 | 3 | 1.49 | 2.47 |

| MAS-5 | 1080 | 3 | 1.54 | 2.54 |

Glass Route for Magnesium Aluminosilicate Fabrication

The glass route, also known as the melting route, offers an alternative method for fabricating magnesium aluminosilicate glass-ceramics. researchgate.netbarc.gov.in This approach involves first melting the raw materials at high temperatures to form a homogeneous glass, which is then shaped and subjected to a controlled heat treatment to induce crystallization. barc.gov.in

The process begins with melting the calcined powder of the constituent materials in a crucible, typically made of platinum-rhodium, at temperatures around 1500°C. barc.gov.in The molten glass is then poured into molds of various shapes and sizes and immediately transferred to an annealing furnace. barc.gov.in Proper annealing is crucial to prevent the development of cracks in the glassy parts. barc.gov.in

The resulting glass is then subjected to a two-stage controlled crystallization process: nucleation, typically carried out at around 550-600°C, followed by crystallization at a higher temperature, usually between 950-1000°C. barc.gov.in This heat treatment leads to the formation of specific crystalline phases, such as fluorophlogopite, which can impart desirable properties like machinability to the glass-ceramic. barc.gov.in

Controlled Crystallization Processes in Glass Systems

Controlled crystallization is the foundational process for producing glass-ceramics, transforming a homogenous glass into a microcrystalline solid. annualreviews.org The key to this process is inducing efficient internal nucleation, which promotes the growth of a large number of small, randomly oriented crystallites within the glassy matrix, thereby preventing the formation of voids or microcracks. barc.gov.inannualreviews.org

The synthesis begins by melting a mixture of raw materials, such as MgO, Al₂O₃, and SiO₂, at high temperatures, typically around 1500°C, in a crucible. barc.gov.in Suitable nucleating agents are added to the melt to facilitate controlled crystallization. barc.gov.in These agents, even in small amounts, allow for the development of fine crystalline grains. researchgate.net A common approach involves a two-stage heat treatment schedule applied to the cooled glass body:

Nucleation: The glass is held at a lower temperature (e.g., 550–850°C) to form a high density of crystal nuclei. barc.gov.ineasychair.org This stage is critical for achieving a fine-grained microstructure. imp.kiev.ua

Crystallization: The temperature is then raised (e.g., 950–1100°C) to promote the growth of crystals on the pre-formed nuclei. barc.gov.inimp.kiev.ua

The specific temperatures and durations are determined through thermal analysis techniques like Differential Thermal Analysis (DTA), which identifies the exothermic peaks corresponding to crystallization events. researchgate.net The choice of nucleating agents and the composition of the glass system dictate the crystalline phases that form, such as cordierite (Mg₂Al₄Si₅O₁₈) or fluorophlogopite, the latter of which imparts machinability to the material. barc.gov.inresearchgate.net

Table 1: Parameters in Controlled Crystallization of MAS Glass-Ceramics

| Glass System Components | Nucleating Agent(s) | Nucleation Temp. (°C) | Crystallization Temp. (°C) | Primary Crystalline Phase(s) |

| MgO-Al₂O₃-SiO₂ | MgF₂ | 550 - 600 | 950 - 1000 | Fluorophlogopite |

| MgO–Al₂O₃–SiO₂–TiO₂ | TiO₂ | Not Specified | Not Specified | Cordierite (Mg₂Al₄Si₅O₁₈) |

| MgO, Al₂O₃, SiO₂, with catalysts | TiO₂, ZrO₂, CeO₂, P₂O₅ | 800 - 850 | 980 - 1100 | α-cordierite, Mullite |

| Li₂O–K₂O–Al₂O₃–SiO₂–P₂O₅ with Nd₂O₃ | P₂O₅, Nd₂O₃ | 600 | 720 | Not Specified |

This table is generated based on data from sources barc.gov.inresearchgate.netimp.kiev.ua.

Annealing Protocols for Structural Integrity

Annealing is an indispensable step in the synthesis of glass-ceramics, performed immediately after the molten glass is cast into a desired shape. barc.gov.in Its primary purpose is to relieve internal stresses that develop during cooling, thereby preventing the formation of cracks in the glassy component. barc.gov.in If not performed properly, these cracks can propagate during the subsequent crystallization heat treatment, compromising the structural integrity of the final product. barc.gov.in

The typical annealing protocol involves placing the hot, shaped glass into a furnace and holding it at an annealing temperature for several hours. barc.gov.in For aluminosilicate glasses, this temperature can be around 600°C. mdpi.com Following the holding period, the glass is cooled slowly and in a programmed manner down to room temperature. barc.gov.in For magnesium alloys, annealing temperatures generally range from 300 to 500°C, with slow cooling being a key recommendation to achieve the desired material properties. researchgate.net The precise temperature and cooling rate depend on the glass composition and the thickness of the component. barc.gov.inresearchgate.net This careful thermal treatment ensures the glass is stable and free from defects before it undergoes the transformation into a glass-ceramic. barc.gov.in

Table 2: General Annealing Parameters for Aluminosilicate Glasses and Related Materials

| Material System | Annealing Temperature Range (°C) | Typical Duration | Cooling Protocol | Purpose |

| Magnesium Aluminosilicate Glass | ~600 | Several hours | Programmed, slow cooling | Prevent cracking before crystallization |

| Lithium Aluminosilicate Glass | ~600 | 4 hours | Furnace cooling | Relieve stress in the initial glass cast |

| Cold-Drawn Mg-Gd Alloy Wires | 325 - 475 | 5 - 120 minutes | Not Specified | Induce recrystallization and refine microstructure |

This table is generated based on data from sources barc.gov.inmdpi.comnih.gov.

Emerging Synthesis Strategies for Nanostructured Magnesium Aluminosilicate

Beyond conventional melt-and-crystallize methods, emerging strategies focus on creating nanostructured magnesium aluminosilicate with tailored properties. These techniques often operate at lower temperatures and offer greater control over particle size, morphology, and purity. Key approaches include hydrothermal synthesis, sol-gel processes, and precipitation methods, which are instrumental in producing materials for specialized applications. rsc.org

Template-Assisted Synthesis of Nanocomposites

Template-assisted synthesis is an advanced strategy for fabricating nanostructured materials with controlled porosity and morphology. hec.gov.pk This method employs a sacrificial template, which can be either a "soft" template (e.g., surfactants, polymers) or a "hard" template (e.g., porous membranes), to direct the formation of the desired nanostructure. hec.gov.pkcore.ac.uk

In a typical process, the precursor materials for the magnesium aluminosilicate are formed around or within the template. After the desired structure is formed, the template is removed, usually by washing or calcination (thermal decomposition), leaving behind a nanostructured inorganic material. nih.gov For example, mesoporous magnetic nanocomposites have been created using the surfactant cetyltrimethylammonium chloride (CTAC) as a molecular template. researchgate.net Another approach involves electrospinning a blend of a polymer and inorganic precursors; subsequent calcination removes the polymer matrix, yielding inorganic oxide nanofibers. nih.gov This technique is highly effective for producing materials with high surface areas and well-defined pore structures, which are valuable in catalysis and adsorption applications. hec.gov.pkresearchgate.net

Mechanochemical and Other Advanced Processing Techniques

Mechanochemical synthesis is an advanced processing technique that utilizes mechanical energy, typically from high-energy ball milling, to induce chemical reactions and phase transformations at or near room temperature. nih.govmsu.edu This method is recognized as an energy-efficient and sustainable alternative to traditional high-temperature synthesis routes. msu.edu

In the context of magnesium aluminosilicate, mechanochemical processing often begins with a mixture of precursor powders, such as hydroxides (e.g., brucite, Mg(OH)₂) and gibbsite, Al(OH)₃) or oxides (MgO, Al₂O₃, SiO₂). nih.govresearchgate.net The intense grinding process creates highly reactive, often X-ray amorphous, precursor phases. researchgate.net This activation significantly lowers the temperature required for subsequent thermal treatment to form the final crystalline product. nih.gov For instance, spinel (MgAl₂O₄) can be formed from a mechanochemically activated precursor at temperatures as low as 850°C, whereas unground mixtures show little reaction even at 1250°C. researchgate.net This technique not only reduces energy consumption but also enables the synthesis of novel material phases that may not be accessible through conventional methods. nih.gov

Table 3: Comparison of Mechanochemical Synthesis Precursors and Outcomes

| Precursor Mixture | Milling/Activation Process | Post-Milling Heat Treatment | Final Product(s) |

| Gibbsite (Al(OH)₃) + Brucite (Mg(OH)₂) | High-energy grinding to form X-ray amorphous precursor | Heating at ≤850°C | Spinel (MgAl₂O₄) |

| Gibbsite (Al(OH)₃) + Hydromagnesite | High-energy grinding to form X-ray amorphous precursor | Heating at ~850°C | Spinel and Hydrotalcite |

| Al(OH)₃ + Hydrated Silica | Milling to create activated precursor | Heating at 1200°C | Mullite (an aluminosilicate) |

This table is generated based on data from sources nih.govresearchgate.net.

Structural Elucidation and Morphological Characterization of Magnesium Aluminosilicate

Crystallographic Investigations and Polymorphism Studies

Crystallographic analysis reveals the arrangement of atoms within the magnesium aluminosilicate (B74896) structure, including the presence of different crystalline forms, known as polymorphs.

X-ray Diffraction (XRD) is a primary technique for identifying the crystalline phases present in magnesium aluminosilicate. By analyzing the diffraction pattern, specific phases can be identified based on their unique crystallographic fingerprint.

Studies have shown that magnesium aluminosilicate can exist in various crystalline and amorphous forms. jmmab.com The synthesis method and thermal history significantly influence the resulting phases. For instance, magnesium aluminosilicate glass-ceramics prepared by sintering can exhibit multiple phases. XRD analysis of such materials has identified the presence of fluorophlogopite, sillimanite (B1173473), and lausite. pwr.wroc.pl In some cases, phases like magnesium silicate (B1173343), nobergite, and other silicates are also detected at different processing temperatures. pwr.wroc.plresearchgate.net

The composition of the starting materials and the presence of nucleating agents also play a critical role. In calcium-magnesium aluminosilicate (CMAS) glass, heat treatment at or above 900 °C leads to the crystallization of wollastonite (CaSiO₃) as the primary phase and aluminum diopside (B82245) (Ca(Mg,Al)(Si,Al)₂O₆) as a minor phase. nasa.govnasa.gov Below this temperature, the material remains largely amorphous. nasa.gov The presence of certain elements can lead to the formation of specific structures; for example, magnesium aluminosilicate sourced from montmorillonite (B579905) and saponite (B12675438) ores is characterized by a three-lattice layer structure of octahedral alumina (B75360) and two tetrahedral silica (B1680970) sheets. phexcom.com

The specific type of magnesium aluminosilicate also dictates its crystallographic properties. For instance, Type IA, IB, IC, and IIA are distinguished by their viscosity and the ratio of aluminum to magnesium content. phexcom.com XRD patterns can be used for official identification, with specific d-values indicating the presence of magnesium aluminosilicate. drugfuture.com For example, a hydrated and oriented film should show its largest peak corresponding to a d-value between 15.0 and 17.2 angstroms. drugfuture.com

Table 1: Identified Crystalline Phases in Magnesium Aluminosilicate Systems via XRD

| System | Identified Phases | Reference |

|---|---|---|

| Sintered Magnesium Aluminum Silicate | Fluorophlogopite, Sillimanite, Lausite | pwr.wroc.pl |

| Sintered Magnesium Aluminum Silicate | Magnesium silicate, Norbergite | pwr.wroc.plresearchgate.net |

| Heat-Treated CMAS Glass (≥900 °C) | Wollastonite (CaSiO₃), Aluminum diopside (Ca(Mg,Al)(Si,Al)₂O₆) | nasa.govnasa.gov |

| Iron-Doped Magnesium Aluminosilicate Glass-Ceramic (850 °C) | Mg-petalite, ZrTiO₄, Spinel | tib-op.org |

| Magnesium Aluminosilicate Glass with ZrO₂ Nucleating Agent | Tetragonal ZrO₂, Mg-petalite, β-quartz solid solution, Spinel | ingentaconnect.comresearchgate.net |

| BN-MAS Ceramic Composite | h-BN, Mullite, Amorphous MAS | sciepublish.com |

In-situ studies, where the material is analyzed as it undergoes changes, provide dynamic information about phase transformations. For calcium-magnesium-aluminosilicate (CMAS), which can degrade thermal barrier coatings on jet engine turbines, high-energy X-ray diffraction has been used to study its thermochemical degradation. aiaa.org These studies show that at high temperatures, molten CMAS infiltrates the coating, dissolving yttria-stabilized zirconia (YSZ) and causing detrimental phase transformations to a monoclinic phase upon cooling. aiaa.org The extent of this transformation is dependent on both temperature and annealing time. aiaa.org

Differential thermal analysis (DTA) of CMAS glass reveals an endothermic peak related to the glass transition followed by exothermic peaks indicating crystallization. nasa.gov For instance, one study observed crystallization onset at 856 °C and 965 °C, with melting beginning at 1195 °C. nasa.gov Upon cooling, an exothermic peak signifies the recrystallization of the molten sample. nasa.gov

Studies on magnesium aluminosilicate glasses with nucleating agents like TiO₂ and ZrO₂ have detailed the sequence of phase transformations. ingentaconnect.comresearchgate.net In a TiO₂-nucleated system, the first crystalline forms, including (Mg,Al)Ti₂O₅ and high-temperature quartz solid solutions, appear around 725°C. ingentaconnect.com With ZrO₂ as the nucleating agent, crystallization begins at a higher temperature (900°C) with the formation of baddeleyite (ZrO₂) and zircon (ZrSiO₄), around which larger cordierite (B72626) crystals grow. ingentaconnect.com When both oxides are present, crystallization starts at a lower temperature (750°C). ingentaconnect.com Further heat treatments can lead to the transformation of initial phases like Mg-petalite and spinel into sapphirine. tib-op.org

Phase Identification through X-ray Diffraction (XRD) Analysis

Microstructural and Particle Morphology Analysis

The analysis of microstructure and particle morphology provides insights into the surface features, particle shape and size, and internal structure of magnesium aluminosilicate.

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography and morphology of magnesium aluminosilicate particles. SEM images have revealed a variety of morphologies, from irregular and agglomerated particles to more defined shapes. jmmab.comaaqr.org

In magnesium-enriched aluminum silicate ceramics, SEM analysis shows a non-uniform, highly porous structure with a wide distribution of grain sizes and a high degree of agglomeration. jmmab.comresearchgate.net These ceramics can consist of irregularly shaped large agglomerates composed of smaller particles of varying shapes and dimensions. jmmab.com The morphology of magnesium aluminosilicate particles can also be influenced by their origin. For example, geogenic aluminosilicate particles found in atmospheric aerosols can range from 2 to 50 μm and exhibit diverse shapes, including spherical, triangular, and rectangular forms. aaqr.org Specific types, such as calcium-magnesium aluminosilicate, have been observed as tablet-shaped particles with a size of 2.5 μm. nih.gov

The processing conditions, such as calcination temperature, strongly influence the particle morphology. mdpi.com In one study, Mg₂SiO₄ powders synthesized by spray pyrolysis exhibited three distinct morphologies: smooth solid spheres, rough hollow spheres, and concaved hollow spheres. mdpi.com Lower calcination temperatures (850-900 °C) tended to produce more solid, smooth spheres, while higher temperatures (950-1000 °C) resulted in a greater population of porous and concaved hollow spheres. mdpi.com

SEM is also used to examine the microstructure of composite materials. In BN-MAS composites, SEM reveals that h-BN particles can be encapsulated by an amorphous MAS phase. sciepublish.com After ablation testing, the surface morphology changes, showing a dense glass layer with some pores in the heat-affected region. sciepublish.com In chitosan-magnesium aluminum silicate nanocomposite microspheres, SEM images show clustered shapes with rough and wrinkled surfaces for coated microspheres and porous surfaces for uncoated ones. iaamonline.org

Table 2: Morphological Characteristics of Magnesium Aluminosilicate from SEM Studies

| Material Type | Observed Morphology | Particle/Grain Size | Reference |

|---|---|---|---|

| Magnesium Enriched Aluminium-Silicate Ceramics | Non-uniform, highly porous, agglomerated, irregular shapes | 1 to 20 µm | jmmab.comresearchgate.net |

| Geogenic Aluminosilicate Particles | Irregular, spherical, triangular, rectangular | 2 to 50 µm | aaqr.org |

| Calcium-Magnesium Aluminosilicate | Tablet-shaped | 2.5 µm | nih.gov |

| Mg₂SiO₄ (Spray Pyrolysis) | Smooth solid spheres, rough hollow spheres, concaved hollow spheres | 713 - 836 nm | mdpi.com |

| Chitosan-MAS Nanocomposite Microspheres | Clustered, rough, wrinkled (coated); porous (uncoated) | 303-350 μm | iaamonline.org |

| BN-MAS Composite (Post-Ablation) | Dense glass layer with pores | - | sciepublish.com |

| Iron-Doped MAS Glass-Ceramic | Agglomerated elongated particles | 20 to 100 nm | tib-op.org |

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, allowing for the investigation of nanoscale features and the internal structure of materials. nanosurf.com TEM is particularly useful for identifying nanocrystals and observing the early stages of crystallization.

In studies of magnesium aluminosilicate glass-ceramics, high-resolution TEM (HRTEM) has been instrumental in identifying the initial crystalline forms that appear during ceramization. ingentaconnect.com For example, in a system nucleated with TiO₂, titanate grains as small as 3–5 nm in diameter were observed. ingentaconnect.com When molybdenum oxide is incorporated into magnesium aluminosilicate glass, TEM can identify the resulting phase-separated spherical particles, which are typically 200–400 nm in diameter and identified as MgMoO₄. whiterose.ac.ukcore.ac.uk

TEM analysis of BN-MAS composites sintered at high temperatures reveals the elemental distribution at the nanoscale, confirming the presence and location of elements like B, N, Mg, Al, Si, and O within the microstructure. researchgate.net In studies of CMAS interaction with environmental barrier coatings, TEM combined with selected area electron diffraction (SAED) has been used to identify the crystalline phases present in the reaction zone, such as Yb₂Si₂O₇ grains surrounded by amorphous silica. cambridge.org This level of detail is crucial for understanding the mechanisms of material degradation at the nanoscale. cambridge.org

The pore structure and porosity of magnesium aluminosilicate are critical properties, especially for applications in catalysis and as adsorbents. These characteristics are often investigated through techniques like mercury intrusion porosimetry and nitrogen adsorption/desorption.

Magnesium aluminosilicate ceramics, particularly those derived from clays (B1170129) like kaolinite (B1170537) and bentonite (B74815), can be engineered to have a highly porous structure with a large number of macro, meso, micro, and submicro pores. jmmab.comresearchgate.net This extensive pore network results in an enormous surface area. jmmab.com The porosity is often a result of gas evolution from the decomposition of components during high-temperature sintering. jmmab.com

In magnesium silicate systems, studies have shown that the pore structure evolves with hydration, leading to a continuous reduction in porosity and a refinement of pores over time. researchgate.net The use of different silica sources, such as metakaolin versus silica fume, can result in different microstructural characteristics, with metakaolin-based mixes often exhibiting a finer and denser microstructure due to the formation of hydrotalcite in addition to magnesium silicate hydrate (B1144303) (M-S-H). researchgate.net

For aluminosilicate aerogels, nitrogen adsorption/desorption analysis is used to determine the Brunauer–Emmett–Teller (BET) surface area and pore size distribution. cambridge.org These materials can maintain a mesoporous structure with high surface area even after exposure to high temperatures (e.g., 1200 °C). cambridge.org The addition of modifiers can also create a hierarchical pore structure, with a distribution of mesopores and macropores that facilitates rapid transport of substances within the material. nih.gov Such structures can achieve very high specific surface areas, for instance, up to 553 m²/g. nih.gov

Table 3: Porosity and Surface Area Data for Magnesium Aluminosilicate Systems

| Material System | Porosity/Pore Structure Characteristics | Specific Surface Area (m²/g) | Reference |

|---|---|---|---|

| Magnesium Enriched Aluminium-Silicate Ceramics | Highly porous with macro, meso, micro, and submicro pores | - | jmmab.com |

| Magnesium Silicate with Hierarchical Pores | Mesopores and macropores (2-80 nm range) | up to 553 | nih.gov |

| Aluminosilicate Aerogel (As-dried) | Mesoporous | 379 | cambridge.org |

| Sintered Magnesium Aluminum Silicate Glass Ceramic | 3-4% surface porosity | - | pwr.wroc.plresearchgate.net |

Transmission Electron Microscopy (TEM) for Nanoscale Features

Particle Size Distribution and Flocculation Characteristics

The particle size and the tendency of magnesium aluminosilicate to form agglomerates, or flocculates, in a liquid medium are critical morphological characteristics that influence its performance in various applications. These properties are primarily determined using advanced light scattering techniques.

Laser diffraction and dynamic light scattering (DLS) are principal analytical methods for characterizing the particle size distribution of magnesium aluminosilicate. Laser diffraction is effective for a broad range of particle sizes, including micron and submicron powders and dispersions. horiba.com The technique measures the angular variation in the intensity of scattered light as a laser beam passes through a dispersed particle sample. This scattering pattern is then used to calculate the particle size distribution. For accurate measurements, knowledge of the material's optical properties, specifically its refractive index, is required. horiba.com In some applications, magnesium aluminosilicate particles may have a volume median grain diameter (d50) ranging from 1 to 5 µm and a top cut particle size (d98) between 8 and 18 µm, as determined by laser diffraction. google.com

Dynamic light scattering, conversely, is particularly suited for analyzing nanoparticles and colloidal suspensions. researchgate.nethoriba.com DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of particles in a liquid. researchgate.net These fluctuations are analyzed to determine the diffusion coefficient of the particles, which is then used to calculate their hydrodynamic radius via the Stokes-Einstein equation. researchgate.net

Studies on aluminosilicate particles in suspension have utilized DLS to track changes in particle size. For instance, one study observed aluminosilicate particles with a log-normal size distribution centered around a diameter of 184 nm in one water sample, which then grew to an average of 566 nm after mixing with another stream, demonstrating the technique's utility in monitoring particle aggregation. plos.org The hydrodynamic size measured by DLS is influenced by the particle's interaction with the aqueous medium. researchgate.net Sample preparation for both laser diffraction and DLS is crucial; for materials like magnesium aluminosilicate that may swell or dissolve in water, using a saturated solution or a non-aqueous carrier like isopropyl alcohol (IPA) can prevent particle alteration during measurement. microtrac.com

Table 1: Particle Size Data for Aluminosilicate Materials from Light Scattering Analysis

| Material/System | Analytical Method | Parameter | Reported Size/Value | Source |

|---|---|---|---|---|

| Magnesium Ion-Containing Material | Laser Diffraction | Volume Median Grain Diameter (d50) | 1 to 5 µm | google.com |

| Magnesium Ion-Containing Material | Laser Diffraction | Top Cut Particle Size (d98) | 8 to 18 µm | google.com |

| Aluminosilicate Particles (Stream 1) | Dynamic Light Scattering | Central Diameter | ~184 nm | plos.org |

| Aluminosilicate Particles (Stream 3, after mixing) | Dynamic Light Scattering | Central Diameter | ~566 nm | plos.org |

| HCS-MAS Flocculate | Microscopy/Light Scattering | Size and Polydispersity | Greater than LCS-MAS flocculate | nih.gov |

In aqueous dispersions, individual magnesium aluminosilicate platelets can interact to form a three-dimensional colloidal structure, often described as a "house of cards". vanderbiltminerals.com This structure arises from the electrostatic attraction between the weakly positive platelet edges and the negatively charged platelet faces. vanderbiltminerals.com The formation of this structure leads to flocculation, which can manifest as a stable thick gel or as distinct flocculated masses. vanderbiltminerals.com

The interaction of magnesium aluminosilicate with polymers can significantly influence flocculation. Studies have shown that polymers like sodium alginate, sodium carboxymethylcellulose, and methylcellulose (B11928114) can induce flocculation of magnesium aluminosilicate, often through a polymer-bridging mechanism. nih.govresearchgate.net This interaction can enhance the viscosity and thixotropic properties of the dispersion. nih.gov The morphology and size of the resulting flocculates are dependent on the molecular structure of the polymer used. nih.govresearchgate.net For example, when combined with chitosan (B1678972), a positively charged polymer, the negatively charged magnesium aluminosilicate particles form flocculates due to electrostatic interactions. nih.gov Microscopic studies have confirmed that flocculation occurs upon mixing chitosan and magnesium aluminosilicate, with the resulting flocculate size being dependent on the molecular weight of the chitosan used. nih.gov The formation of these polymer-clay flocculates can create a denser three-dimensional network within the dispersion, which can effectively retard the sedimentation of other suspended particles. nih.gov

Advanced Spectroscopic and Spectrometric Analysis of Magnesium Aluminosilicate

Vibrational Spectroscopy for Structural Insights

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the bonding and structural motifs within magnesium aluminosilicate (B74896) materials.

Fourier Transform Infrared (FTIR) Spectroscopy Applications

FTIR spectroscopy is a powerful tool for identifying functional groups and characterizing the bonding environment in magnesium aluminosilicates. The infrared spectrum reveals characteristic absorption bands corresponding to the vibrational modes of different bonds within the material. jenck.com

In the analysis of magnesium aluminosilicate cements, FTIR spectra show distinct bands that can be attributed to various components and their interactions. researchgate.net For instance, in a study involving kaolin (B608303) and magnesium carbonate as raw materials, the resulting magnesium aluminosilicate cements exhibited bands associated with Si-O-Si/Al bending and stretching modes, as well as O-H stretching modes. researchgate.net The interaction between sodium alginate (SA) and magnesium aluminosilicate (MAS) in composite films has also been investigated using FTIR, revealing changes in the spectra that indicate complexation between the two components. nih.gov

A key feature in the FTIR spectra of inorganic silicates is the appearance of a broad peak in the lower wavenumber region. jenck.com For magnesium aluminosilicate, characteristic peaks can also be observed in the higher wavenumber region, which can aid in its qualitative identification. jenck.com

Table 1: Characteristic FTIR Peak Positions for Components in Magnesium Aluminosilicate Systems

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3690 | O-H stretching mode (from kaolin) | researchgate.net |

| 3590 | SiOH stretching | iaamonline.org |

| 3400 | H₂O stretching | iaamonline.org |

| 1630 | H₂O bending | iaamonline.org |

| 1437, 882, 746 | O-C-O asymmetric stretching (from MgCO₃) | researchgate.net |

| 910-1115 | Si-O-Si/Al stretching mode | researchgate.net |

| 1010 | Si-O-Si stretching | iaamonline.org |

| 525, 794 | Si-O-Si/Al bending mode | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Raman Spectroscopy for Phase and Compositional Analysis

Raman spectroscopy is highly sensitive to the structural changes and phase transformations in magnesium aluminosilicate glasses and glass-ceramics. researchgate.netscispace.com It is particularly useful for analyzing both amorphous and crystalline phases that may coexist in these materials. capes.gov.br

Studies on titania-containing magnesium aluminosilicate glasses have shown that heat treatment leads to significant changes in the Raman spectra. capes.gov.br Initially, the spectra of the glass are dominated by broad bands, including a "boson peak" at low frequencies (~90 cm⁻¹), which is characteristic of amorphous materials. nih.gov Upon heat treatment, the intensity of the boson peak diminishes, and new, narrower bands appear, indicating the formation of crystalline phases. capes.gov.brnih.gov For example, the emergence of bands around 150 cm⁻¹ has been attributed to the formation of anatase and other titania structures, which act as nucleation centers. nih.gov

The composition of the glass also influences the Raman spectrum. In ternary magnesium aluminosilicate glasses, an increase in the MgO content relative to Al₂O₃ leads to shifts in the high-frequency Raman bands. researchgate.net Furthermore, low-frequency Raman spectroscopy can be used to determine the size of nanoparticles that precipitate during phase separation. researchgate.netscispace.com This technique has been used to track the growth of an aluminomagnesium phase, with the frequency of a specific low-frequency band changing as the particle size increases. capes.gov.br

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the local atomic environments of specific nuclei within magnesium aluminosilicate, providing detailed information on coordination numbers and connectivity.

Solid-State Magic Angle Spinning (MAS) NMR for Crystalline and Amorphous Phases

Solid-state Magic Angle Spinning (MAS) NMR is crucial for studying both crystalline and amorphous phases of magnesium aluminosilicate. nih.gov This technique helps to average out anisotropic interactions, resulting in sharper spectral lines and allowing for the differentiation of various local environments.

In amorphous magnesium aluminosilicates, MAS NMR can distinguish between different silicon environments, denoted as Qⁿ(mAl), where 'n' is the number of bridging oxygen atoms and 'm' is the number of neighboring aluminum atoms. acs.org For instance, in geopolymer gels, the deconvolution of ²⁹Si MAS NMR spectra into individual Gaussian peaks allows for the quantification of different Q⁴(mAl) silicon centers. acs.org Studies on sepiolite-based geopolymers have identified a characteristic ²⁹Si MAS NMR resonance at -90 ppm, corresponding to an X-ray amorphous product. nih.gov

Specific Nuclei Resonance Studies (e.g., ²⁵Mg, ²⁷Al, ²⁹Si)

NMR studies targeting specific nuclei like ²⁵Mg, ²⁷Al, and ²⁹Si provide detailed insights into the structure of magnesium aluminosilicates. nih.govaip.org

²⁹Si NMR: This is one of the most widely used nuclei for studying silicate (B1173343) structures. solidstatenmr.org.uk In magnesium aluminosilicate systems, ²⁹Si MAS NMR spectra reveal information about the degree of polymerization and the local environment of silicon atoms. nih.gov For example, the spectrum of a sepiolite-based alkali-activated material primarily shows a broad resonance at -90.3 ppm, which is attributed to Q³(1Mg) Si sites. nih.gov

²⁷Al NMR: As a quadrupolar nucleus, ²⁷Al NMR is sensitive to the symmetry of the aluminum coordination environment. solidstatenmr.org.uk In aluminosilicate glasses, ²⁷Al MAS NMR can distinguish between four-coordinated (AlO₄), five-coordinated (AlO₅), and six-coordinated (AlO₆) aluminum, with signals appearing at approximately 60 ppm, 30 ppm, and 0 ppm, respectively. unimore.it The presence of higher coordination states of aluminum can occur in compositions with high-field strength cations like magnesium. unimore.it

²⁵Mg NMR: The study of ²⁵Mg is challenging due to its low natural abundance, low gyromagnetic ratio, and significant quadrupole moment. researchgate.netaps.org In many cases, ²⁵Mg MAS NMR results may not resolve different coordination environments of Mg²⁺ at standard field strengths. nih.govaip.org However, ultrahigh-field NMR spectroscopy has shown promise. Recent studies using a 35.2 T magnet have successfully resolved coexisting four-fold and six-fold coordinated Mg in silicate glasses, which was previously a point of contention. acs.org These studies have helped to establish chemical shift ranges for different magnesium coordination environments. acs.org

Table 2: Typical NMR Chemical Shift Ranges for Nuclei in Magnesium Aluminosilicate Systems

| Nucleus | Coordination Environment | Chemical Shift (ppm) | Reference |

| ²⁹Si | Q³(1Mg) | ~ -90.3 | nih.gov |

| ²⁷Al | AlO₄ | ~ 60 | unimore.it |

| ²⁷Al | AlO₅ | ~ 30 | unimore.it |

| ²⁷Al | AlO₆ | ~ 0 | unimore.it |

| ²⁵Mg | IV-coordinated Mg | ~ 30-50 | acs.org |

| ²⁵Mg | V-coordinated Mg | ~ 20-30 | acs.org |

| ²⁵Mg | VI-coordinated Mg | ~ 5-17 | acs.org |

This table is interactive. Click on the headers to sort the data.

X-ray Absorption Spectroscopy for Elemental Environment Characterization

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local atomic and electronic structure of a specific element. nih.gov It is particularly valuable for determining coordination numbers and interatomic distances. geologyscience.ru The XAS spectrum is typically divided into the X-ray Absorption Near-Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS) regions. nih.govgeologyscience.ru

XAS at the Mg K-edge has been used to investigate the magnesium environment in aluminosilicate glasses. researchgate.net These studies have shown that in aluminosilicate glasses, magnesium is predominantly five-fold coordinated to oxygen. researchgate.net In silicate glasses, the coordination of magnesium can vary from four to five depending on the other cations present. researchgate.net The position of the first peak in the XANES spectra is related to both the coordination number and the distortion of the coordination polyhedron. researchgate.net

Recent technological advancements, such as the use of YB₆₆ monochromator crystals, have made magnesium XAS a more accessible technique for probing magnesium coordination. cern.ch The sensitivity of the Mg K-edge XAS spectrum to the coordination environment has been clearly demonstrated by comparing the spectra of different octahedral coordinations of the Mg²⁺ cation. cern.ch XAS provides a powerful tool that complements other techniques like NMR for a comprehensive structural characterization of magnesium in aluminosilicates. cern.ch

Energy Dispersive X-ray Spectroscopy (EDX) for Elemental Composition Mapping

Energy Dispersive X-ray Spectroscopy (EDX or EDS) is a powerful analytical technique used for the elemental analysis and chemical characterization of a sample. wikipedia.org It is commonly employed in conjunction with scanning electron microscopy (SEM), allowing for the correlation of a sample's surface morphology with its elemental composition. azom.com The technique operates by bombarding the sample with a focused beam of electrons, which excites electrons within the sample's atoms. wikipedia.org This excitation causes an electron from an inner shell to be ejected, creating a hole. An electron from a higher energy outer shell then fills this hole, and the excess energy is released as an X-ray. wikipedia.org

Crucially, the energy of the emitted X-ray is characteristic of the element from which it originated, as each element possesses a unique atomic structure and thus a unique set of emission peaks on its electromagnetic spectrum. wikipedia.org An energy-dispersive spectrometer measures the number and energy of these X-rays to determine the elemental makeup of the sample. wikipedia.org This allows for qualitative analysis (identifying the elements present) and quantitative analysis (determining the relative abundance or concentration of those elements). thermofisher.comspark904.nl One of the most significant capabilities of EDX is elemental mapping, where the distribution of specific elements across a sample's surface is visualized, providing invaluable insights into the homogeneity and phase distribution of materials like magnesium aluminosilicate. unam.mx

Detailed Research Findings

Research on various forms of magnesium aluminosilicate demonstrates the utility of EDX in elucidating elemental distribution and composition.

In studies of (Na-Mg) aluminosilicate glasses, EDX elemental mapping has been instrumental in understanding how network-modifying cations, such as Magnesium (Mg) and Sodium (Na), influence the microstructure. frontiersin.org When coupled with SEM, EDX analysis reveals the distribution of the primary framework cations, Silicon (Si) and Aluminum (Al). For instance, in certain compositions of these glasses, EDX mapping has shown a uniform distribution of Si and Al, while in others, particularly those with a higher magnesium content, it reveals significant phase separation of both Si and Al. frontiersin.org This suggests that the stronger coulombic repulsion between magnesium cations can drive this separation, a phenomenon that EDX mapping makes directly observable. frontiersin.org

EDX is also a primary tool for the characterization of naturally occurring magnesium aluminosilicate minerals, such as vermiculite (B1170534). sdiarticle5.com Analysis of vermiculite from the Tebinbulak deposit using an SEM equipped with an EDX detector provided a detailed quantitative breakdown of its elemental composition. sdiarticle5.com The localized analysis confirmed the mineral's classification as a layered magnesium–aluminum and magnesium–iron aluminosilicate. sdiarticle5.com

The elemental composition of this vermiculite sample as determined by EDX is presented below:

| Element | Weight % | Atomic % |

| O | 48.75 | 61.23 |

| Mg | 11.53 | 9.53 |

| Al | 7.97 | 5.94 |

| Si | 18.01 | 12.89 |

| K | 3.69 | 1.90 |

| Ca | 0.52 | 0.26 |

| Fe | 9.53 | 3.44 |

| Data derived from EDX analysis of a vermiculite sample. sdiarticle5.com |

Further research involving the analysis of aqueous alumina (B75360) slurries containing magnesium aluminosilicate glass has also utilized EDX to understand the complex dispersion of components. aip.org By performing EDX analysis on different regions of the slurry, researchers could identify and quantify the elemental makeup of distinct areas. aip.org For example, spectra were taken from carbon-rich areas (binder), silicon-rich areas, and aluminum-rich areas to understand the association between different particles. aip.org The analysis indicated that silicon dioxide (SiO₂) and magnesium oxide (MgO) particles, precursors for magnesium aluminosilicate glass formation, were often bound together. aip.org

A summary of the localized elemental analysis from the ceramic slurry study is shown in the table below:

| Area Analyzed | Predominant Element(s) | Key EDX Findings |

| Area 1 (Carbon-rich) | Carbon (C) | High C peak, indicating the presence of an organic binder. Lower peaks for Mg, Al, and Si. aip.org |

| Area 2 (Magnesium/Silicon-rich) | Magnesium (Mg), Silicon (Si) | High Mg and Si peaks, suggesting that SiO₂ and MgO particles are bound together. aip.org |

| Area 3 (Aluminum-rich) | Aluminum (Al) | Extremely high Al peak, characteristic of alumina particles, with low signals for other elements. aip.org |

| Data derived from EDX spectra of a ceramic slurry containing magnesium aluminosilicate precursors. aip.org |

In the context of calcium-magnesium aluminosilicate (CMAS) glass, relevant for aerospace applications, EDX has been employed to examine the chemical compositions of crystalline phases that form after heat treatment. nasa.gov This analysis, complementing X-ray diffraction (XRD), helps to precisely identify the resulting crystalline structures, such as wollastonite and diopside (B82245), by confirming their elemental constituents. nasa.gov

Interaction Mechanisms of Magnesium Aluminosilicate with Other Chemical Entities

Polymer-Magnesium Aluminosilicate (B74896) Interactions

The interplay between magnesium aluminosilicate and polymers is fundamental to the formulation of numerous composite materials, where it influences the final product's physical stability and flow characteristics.

Electrostatic Forces and Hydrogen Bonding in Polymer Blends

In aqueous systems, magnesium aluminosilicate particles exhibit a complex charge distribution, with typically positively charged edges and negatively charged faces. nih.govresearchgate.net This dual-charge nature facilitates electrostatic interactions with various polymers. Anionic polymers, for instance, can be attracted to the positive edges, while cationic polymers can interact with the negative faces. nih.govnih.gov

Hydrogen bonding is another critical mechanism governing the interaction between magnesium aluminosilicate and polymers. nih.govresearchgate.netiaamonline.org The surface of the silicate (B1173343) contains silanol (B1196071) groups (Si-OH) that can act as hydrogen bond donors, forming bonds with electronegative atoms like oxygen present in the functional groups of polymers such as hydroxyls, carboxyls, or ethers. nih.gov These combined electrostatic and hydrogen bonding forces enhance the compatibility and stability of polymer-magnesium aluminosilicate blends. researchgate.netscite.ai

Polymer Bridging and Flocculation Mechanisms

Polymers can induce the flocculation of magnesium aluminosilicate particles through a process known as polymer bridging. nih.govresearchgate.net This occurs when long-chain polymer molecules adsorb simultaneously onto multiple silicate particles, creating bridges that link them together. nih.govmdpi.com This bridging action leads to the formation of larger aggregates, or flocs, which can significantly alter the rheological properties of a suspension. researchgate.net The effectiveness of this mechanism is dependent on factors such as the polymer's molecular weight and concentration. mdpi.com This flocculation is a key aspect of its function as a suspending agent in various formulations. nih.gov

Viscosity Synergism and Rheological Modification through Polymer Association

A notable outcome of the interaction between magnesium aluminosilicate and certain polymers is a synergistic increase in viscosity, where the viscosity of the mixture is greater than the sum of the viscosities of the individual components. nih.govresearchgate.netvanderbiltminerals.comresearchgate.netvanderbiltminerals.com This effect arises from the formation of a three-dimensional network structure created by the association between the silicate particles and polymer chains. nih.gov This network immobilizes the solvent, thereby increasing the resistance to flow. nih.gov

This synergistic relationship is particularly pronounced with anionic polymers like xanthan gum, sodium alginate, and sodium carboxymethylcellulose, where interactions between the negatively charged polymer and the positively charged edges of the silicate platelets play a significant role. nih.govresearchgate.netresearchgate.net The resulting modification of rheological properties, such as increased thixotropy, is highly valued in products that require specific flow behaviors. nih.govresearchgate.net

Interactions with Ions and Organic Molecules

The unique layered structure and surface charge of magnesium aluminosilicate make it an effective material for adsorbing a wide range of ions and organic molecules.

Adsorption Mechanisms of Ions (e.g., Heavy Metals, Dyes)

Magnesium aluminosilicate is an effective adsorbent for various ions, including heavy metals and dyes, primarily through mechanisms of ion exchange and electrostatic attraction. jwent.netjwent.netnih.gov The permanent negative charge on the faces of the silicate layers, resulting from isomorphic substitutions within the crystal lattice, allows for the attraction and binding of cations. jwent.netnih.gov This enables the removal of heavy metal cations such as lead, cadmium, and copper, as well as cationic dyes like methylene (B1212753) blue, from aqueous solutions. researchgate.netnih.govfrontiersin.org

The process often involves the exchange of naturally occurring cations (like Na+, Ca2+) in the interlayer space of the silicate with the target ions in the solution. nih.govcas.cznih.gov The efficiency of this adsorption is influenced by factors like pH, temperature, and the concentration of the ions. jwent.netjwent.netnih.gov At lower pH, competition from H+ ions can reduce adsorption, while at higher pH, deprotonation of surface hydroxyl groups can enhance the uptake of metal cations. nih.gov

Table 1: Adsorption Mechanisms for Various Ions on Magnesium Aluminosilicate

Intercalation Chemistry with Organic Compounds

The layered structure of magnesium aluminosilicate allows for the insertion of organic molecules between its silicate sheets, a process known as intercalation. cas.czresearchgate.netnih.gov This process can be facilitated by first modifying the clay with organic cations, which expands the interlayer spacing and creates a more favorable environment for the inclusion of other organic compounds. acs.org

The intercalation of organic molecules is driven by various forces, including electrostatic interactions, hydrogen bonding, and van der Waals forces. researchgate.netresearchgate.net This property is particularly useful in the development of drug delivery systems, where the intercalation of active pharmaceutical ingredients can allow for their controlled or sustained release. nih.govresearchgate.net The release of the intercalated drug can be influenced by factors such as the presence of other ions in the release medium, which can exchange with the drug molecules. researchgate.net

Table 2: Intercalation of Organic Compounds within Magnesium Aluminosilicate

Complexation Studies with Active Pharmaceutical Ingredients

Magnesium aluminosilicate is widely utilized in pharmaceutical formulations, where it interacts with active pharmaceutical ingredients (APIs) primarily through complexation and adsorption. These interactions are critical as they can influence the physical stability and release profile of the drug. The high porosity and large specific surface area of magnesium aluminosilicate are key to its significant adsorption capacity. nih.govfujichemical.co.jp

The mechanisms of interaction are multifaceted and can involve hydrogen bonding, water bridging, and ionic electrostatic forces. researchgate.net For instance, studies involving propranolol (B1214883) hydrochloride (PPN) demonstrated that its adsorption onto magnesium aluminosilicate is spontaneous and enthalpically driven. researchgate.net Isothermal titration calorimetry (ITC) has been employed to study the thermodynamics of these interactions, revealing that the binding affinity can be influenced by the presence of other excipients, such as polymers. researchgate.netnih.gov When polyethylene (B3416737) oxide (PEO) was introduced into a PPN-magnesium aluminosilicate system, the binding affinity of PPN was greater than to magnesium aluminosilicate alone, indicating a stronger, more complex interaction. researchgate.netnih.gov

The surface of magnesium aluminosilicate contains silanol groups that can act as proton donors and acceptors, which can enhance drug release in acidic environments. pharmafocusasia.com The incorporation of a drug particle can alter the microstructural characteristics of the aluminosilicate, with drug intercalation into the silicate layers being a likely mechanism of adsorption. pharmafocusasia.com This complexation has been shown to increase the physical stability of amorphous drugs by preventing recrystallization. pharmafocusasia.com

Research has explored these interactions with various APIs. For example, the complexation of nicotine, a liquid free-base, with magnesium aluminosilicate involves diffusion and intercalation of the drug molecules into the silicate layers. researchgate.net Due to its versatile interaction capabilities, magnesium aluminosilicate is considered a promising excipient for a wide range of drugs, including antibiotics and hydrophobic APIs. pharmafocusasia.com However, if a drug is too tightly bound and difficult to desorb, its bioavailability could be reduced. formulationbio.com

Table 5.2.3: Summary of Complexation Studies with APIs

| Active Pharmaceutical Ingredient | Interaction Findings | Analytical Techniques Used |

| Propranolol Hydrochloride (PPN) | Complexation is spontaneous and enthalpically driven. Binding affinity is increased in the presence of polyethylene oxide (PEO). researchgate.netnih.gov | Isothermal Titration Calorimetry (ITC), DSC, XRPD, ATR-FTIR, SEM/EDX researchgate.netnih.gov |

| Nicotine (NCT) | Adsorption occurs via diffusion and intercalation into silicate layers, involving hydrogen bonding and ionic forces. researchgate.net | FTIR, XRD, 29Si-NMR researchgate.net |

| Various APIs (general) | The high surface area and porosity enable significant adsorption. Silanol groups on the surface can enhance release in acidic media. nih.govpharmafocusasia.com | N/A |

Interactions in Multi-Component Systems

Chemical Reactions in Calcium-Magnesium-Aluminosilicate (CMAS) Systems

In high-temperature environments, particularly within gas turbine engines, ingested sand, dust, or volcanic ash can form molten deposits known as Calcium-Magnesium-Aluminosilicate (CMAS). dau.eduresearchgate.net These molten silicates pose a significant threat to the integrity of thermal barrier coatings (TBCs), which are critical for protecting engine components. dau.eduresearchgate.net When the engine's surface temperature exceeds the melting point of CMAS (typically above 1200°C), the molten deposit infiltrates the porous structure of the TBC, which is commonly made of yttria-stabilized zirconia (YSZ). researchgate.netmdpi.com

The interaction between molten CMAS and the TBC is not merely physical infiltration but involves complex thermochemical reactions. researchgate.nethep.com.cn Molten CMAS can dissolve the YSZ coating, leading to the reprecipitation of new, detrimental phases. dau.edu The dissolution of the TBC material into the CMAS melt alters the local chemistry, causing the precipitation of crystalline phases such as Ca-rich garnet and diopside (B82245). mdpi.com For example, the reaction between Sc2O3 ceramics and CMAS has been shown to form Ca3Sc2Si3O12 (garnet) and CaMgSi2O6 (diopside). mdpi.com These reactions are highly dependent on temperature and the specific composition of the CMAS. mdpi.comjst.go.jp

The presence and concentration of magnesium and other elements within the CMAS melt influence its viscosity and reactivity. uni-muenchen.de The dissolution of elements from the TBC, such as yttrium and zirconium, into the CMAS melt can alter the melt's viscosity, which in turn affects the rate of infiltration and further chemical attack. uni-muenchen.de The newly formed crystalline phases at the interaction front can create significant mechanical stress due to volume changes and differences in thermal expansion coefficients, ultimately leading to the spallation and failure of the protective coating. researchgate.nethep.com.cn

Interfacial Phenomena in Composite Materials

Magnesium aluminosilicate is incorporated into composite materials, such as metal matrix composites (MMCs) and polymer matrix composites (PMCs), to enhance their properties. The performance of these composites is critically dependent on the phenomena occurring at the interface between the magnesium aluminosilicate reinforcement and the matrix. nih.govfiveable.me

In MMCs, particularly those with a magnesium or aluminum matrix, the interface governs the transfer of stress from the matrix to the reinforcement. nih.govfiveable.me Intensive chemical reactions can occur at the interface between magnesium alloys and aluminosilicate cenospheres (hollow microspheres). nih.govgrafiati.combohrium.comnih.gov A strong bond is essential for improved mechanical properties. In some systems, such as aluminum-magnesium composites, intermetallic compounds like Al12Mg17 and Al3Mg2 can form at the interface, contributing to the bond's integrity. mdpi.com The goal is often to create a coherent interface where the reinforcement is well-wetted by the liquid matrix without detrimental reactions. nih.govbohrium.com

In PMCs, the inherent incompatibility between the hydrophilic ceramic filler (magnesium aluminosilicate) and the hydrophobic polymer matrix necessitates surface modification to ensure a strong interfacial bond. mdpi.commsrjournal.com The surface of magnesium aluminosilicate contains hydroxyl groups (silanol and aluminol groups) that make it polar. scirp.org To improve adhesion, these surfaces are often functionalized with coupling agents, such as silanes or amino acids. mdpi.commsrjournal.com These agents act as a bridge, forming chemical bonds with both the inorganic filler and the organic polymer matrix. msrjournal.com This enhanced interfacial adhesion prevents particle aggregation and allows for efficient stress transfer, significantly improving the mechanical properties of the composite, including strength, stiffness, and impact resistance. fiveable.memdpi.com

Functional Performance and Research Applications of Magnesium Aluminosilicate

Rheological Modifier Applications and Performance

As a rheological modifier, magnesium aluminosilicate (B74896) is prized for its ability to control the flow and texture of liquid-based systems. This is achieved through the formation of a colloidal structure when hydrated in water.